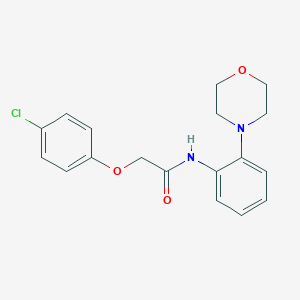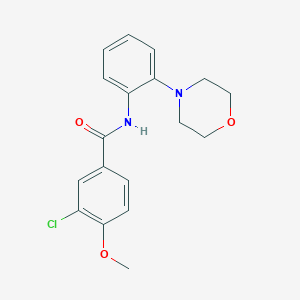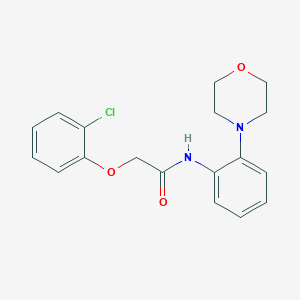![molecular formula C18H12Cl2N2O2S B251694 N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B251694.png)
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, a dichlorobenzoyl group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Dichlorobenzoyl Intermediate: The starting material, 2,3-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine (TEA) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, and water.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide or thiophene derivatives.
Substitution: Substituted benzoyl or thiophene derivatives.
科学研究应用
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-{4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 2,4-DICHLORO-N-(3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL)BENZAMIDE
Uniqueness
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the benzoyl group and the presence of the thiophene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H12Cl2N2O2S |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
N-[4-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-14-4-1-3-13(16(14)20)17(23)21-11-6-8-12(9-7-11)22-18(24)15-5-2-10-25-15/h1-10H,(H,21,23)(H,22,24) |
InChI 键 |
UZPPITIWAWHNFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B251615.png)
![2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B251616.png)
![N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide](/img/structure/B251618.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)

![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
![N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)
